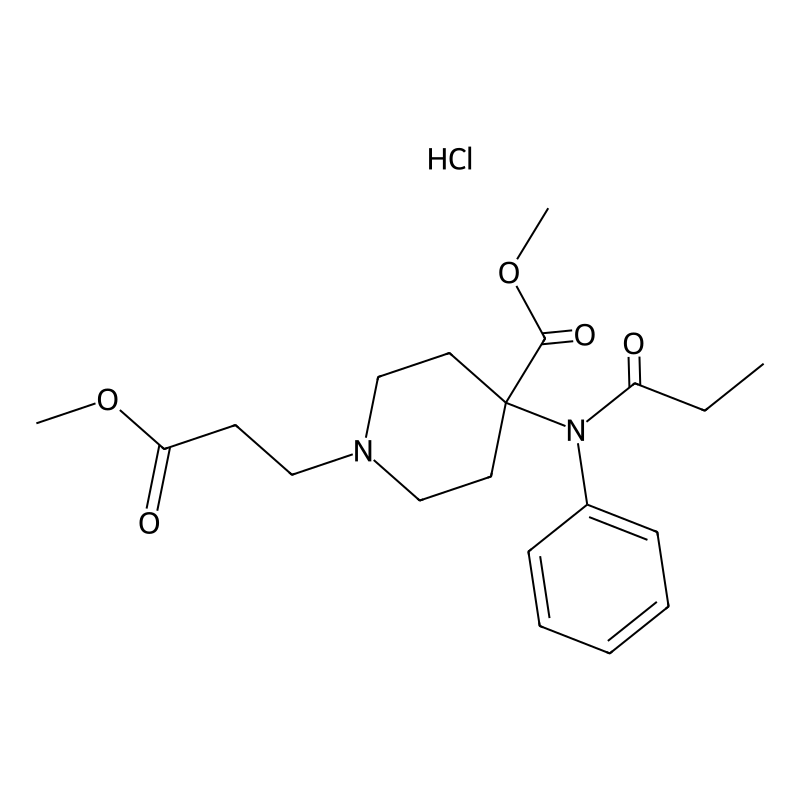

Remifentanil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Analgesic Research:

Remifentanil's rapid onset and offset of action make it a valuable tool in analgesic research. Researchers can investigate its efficacy and safety in various pain models, including:

- Acute pain: Studying the effectiveness of remifentanil in relieving post-operative pain, pain associated with burns, or pain induced by experimental procedures [Source: National Institutes of Health (.gov) - ]

- Chronic pain: Exploring its potential in managing chronic pain conditions like neuropathic pain or cancer pain [Source: National Library of Medicine (.gov) - ]

Anesthetic Research:

Remifentanil's ability to induce rapid and reversible sedation makes it a potential candidate for anesthetic research. Researchers can investigate its use as:

- Adjunct to other anesthetics: Studying the effectiveness and safety of remifentanil in combination with other anesthetic medications to achieve optimal pain control and sedation during surgery [Source: National Center for Biotechnology Information (.gov) - ]

- Target-controlled anesthesia (TCA): Exploring the use of advanced drug delivery systems to precisely control remifentanil administration during surgery, potentially improving patient outcomes and reducing side effects [Source: National Institutes of Health (.gov) - ]

Neuropharmacological Research:

Remifentanil's interaction with the opioid receptor system can be valuable in neuropharmacological research. Researchers can study its effects on:

- Pain pathways: Investigating the mechanisms of action of remifentanil in the central nervous system to understand pain perception and potential treatment strategies for chronic pain conditions [Source: National Institutes of Health (.gov) - ]

- Addiction and dependence: Studying the potential addictive properties of remifentanil and its role in opioid dependence and withdrawal [Source: National Institute on Drug Abuse (.gov) - ]

Remifentanil hydrochloride is a synthetic opioid analgesic primarily used in anesthesia for its rapid onset and ultra-short duration of action. Classified as a mu-opioid receptor agonist, it provides potent analgesia with a quick recovery profile, making it particularly useful in surgical settings. The compound has a molecular formula of C20H28N2O5 and a molar mass of approximately 376.453 g/mol . Due to its unique structure, which includes an ester linkage, remifentanil is rapidly metabolized by nonspecific plasma and tissue esterases, leading to a very short elimination half-life of approximately 1 to 20 minutes .

Remifentanil acts as a mu-opioid receptor agonist. Mu-opioid receptors are present throughout the central nervous system and play a crucial role in pain perception. When remifentanil binds to these receptors, it inhibits the transmission of pain signals, leading to analgesia [].

The ultra-short duration of action of remifentanil is attributed to its rapid metabolism by esterases. This allows for quick termination of the drug's effects, minimizing the risk of respiratory depression, a common side effect of opioids [].

Remifentanil is a potent drug with significant safety concerns.

- Respiratory Depression: Like other opioids, remifentanil can suppress respiratory function, potentially leading to respiratory arrest. Close monitoring of patients receiving remifentanil is crucial [].

- Addiction Potential: Remifentanil shares the addictive properties of other opioids. Due to its short duration of action, the risk of addiction may be lower compared to long-acting opioids. However, misuse and dependence can still occur.

- Cardiovascular Effects: Remifentanil can cause bradycardia (slow heart rate) and hypotension (low blood pressure) [].

Remifentanil undergoes hydrolysis due to its ester bond, which is susceptible to enzymatic cleavage. This reaction results in the formation of remifentanil acid, an inactive metabolite that possesses only 1/4600th the potency of the parent compound . The rapid hydrolysis prevents drug accumulation in the body, allowing for precise control over analgesic effects during surgeries.

As a mu-opioid receptor agonist, remifentanil exerts its effects by binding selectively to these receptors in the central nervous system. This action leads to analgesia, sedation, respiratory depression, and miosis (constriction of pupils) typical of opioid activity . The drug's pharmacokinetic profile allows for rapid blood-brain equilibration, resulting in quick onset and offset of action, thus minimizing postoperative recovery time .

- Formation of Ester Linkage: The synthesis begins with the formation of the ester bond that characterizes remifentanil.

- Piperidine Derivative Formation: A piperidine ring is introduced into the structure, which is crucial for its biological activity.

- Final Modifications: Additional functional groups are added to achieve the desired pharmacological properties.

These steps can vary depending on the specific synthetic route chosen but generally involve standard organic synthesis techniques such as condensation reactions and esterification .

Remifentanil is primarily used in medical settings for:

- Anesthesia: It is commonly employed during surgical procedures due to its rapid onset and short duration of action.

- Analgesia: It provides effective pain relief in both surgical and critical care settings.

- Sedation: Remifentanil can be used for sedation during procedures requiring patient cooperation without full anesthesia.

Its unique pharmacokinetic properties allow for flexible dosing regimens tailored to individual patient needs .

Remifentanil has been shown to interact with various other medications. Notably:

- Clopidogrel: There is evidence that remifentanil can decrease the absorption of clopidogrel, potentially reducing its efficacy .

- Opioid Antagonists: The effects of remifentanil can be reversed by opioid antagonists such as naloxone, which block mu-opioid receptors and counteract respiratory depression .

These interactions highlight the importance of careful monitoring when remifentanil is administered alongside other medications.

Remifentanil shares similarities with several other opioid analgesics but has distinct characteristics that set it apart:

| Compound Name | Duration of Action | Metabolism Type | Potency (relative) | Unique Features |

|---|---|---|---|---|

| Fentanyl | Short | Hepatic metabolism | High | More potent than morphine |

| Alfentanil | Short | Hepatic metabolism | Moderate | Faster onset than fentanyl |

| Sufentanil | Short | Hepatic metabolism | Very high | Longer duration than remifentanil |

| Morphine | Moderate | Hepatic metabolism | Standard | Longer duration and higher risk of accumulation |

| Remifentanil | Ultra-short | Ester hydrolysis | High | Rapid metabolism and minimal accumulation |

Remifentanil's ultra-short duration makes it particularly unique among these compounds, allowing for precise control during procedures without prolonged effects post-administration .

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 71 companies. For more detailed information, please visit ECHA C&L website;

Of the 9 notification(s) provided by 70 of 71 companies with hazard statement code(s):;

H300 (11.43%): Fatal if swallowed [Danger Acute toxicity, oral];

H301 (12.86%): Toxic if swallowed [Danger Acute toxicity, oral];

H310 (11.43%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H317 (15.71%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H330 (11.43%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H336 (67.14%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;

Narcotic effects];

H361 (68.57%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H370 (24.29%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];

H372 (67.14%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Acute Toxic;Irritant;Health Hazard